molecular formula C25H22N2O5 B2942256 ethyl 2-[(2-{[(naphthalen-1-yl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate CAS No. 868223-82-9

ethyl 2-[(2-{[(naphthalen-1-yl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate

Cat. No.: B2942256
CAS No.: 868223-82-9
M. Wt: 430.46
InChI Key: JRMRLSDUAGKNCG-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-{[(naphthalen-1-yl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate is a complex organic compound that features a naphthalene ring, an isoquinoline moiety, and an ester functional group

Mechanism of Action

Target of Action

The primary target of this compound is the Gag-Pol polyprotein . This protein is crucial in the life cycle of certain viruses, and its inhibition can prevent viral replication.

Mode of Action

It is believed to interact with the gag-pol polyprotein, potentially inhibiting its function . This interaction could lead to changes in the protein’s activity, disrupting the viral life cycle.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown

Result of Action

Given its target, it is likely that the compound disrupts the function of the Gag-Pol polyprotein, potentially inhibiting viral replication .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2-{[(naphthalen-1-yl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate typically involves multiple steps:

    Formation of the Isoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Attachment of the Naphthalene Ring: This step involves the formation of a carbamate linkage between the naphthalene ring and the isoquinoline moiety.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-{[(naphthalen-1-yl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or carbamate groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or carbamates.

Scientific Research Applications

Ethyl 2-[(2-{[(naphthalen-1-yl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.

    Biological Studies: It can be used to study the interactions of complex organic molecules with biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(2-{[(naphthalen-1-yl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate is unique due to its combination of a naphthalene ring, an isoquinoline moiety, and an ester functional group

Properties

IUPAC Name

ethyl 2-[2-[2-(naphthalen-1-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5/c1-2-31-24(29)16-32-22-12-6-10-20-19(22)13-14-27(25(20)30)15-23(28)26-21-11-5-8-17-7-3-4-9-18(17)21/h3-14H,2,15-16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMRLSDUAGKNCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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